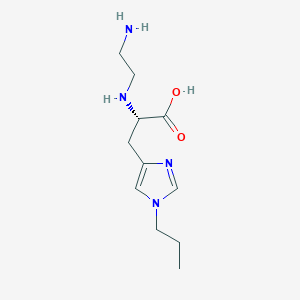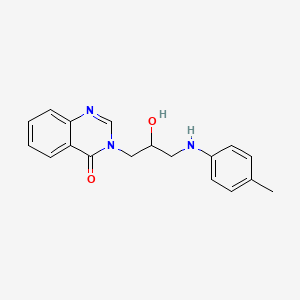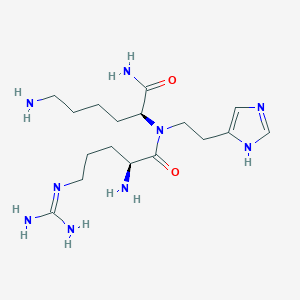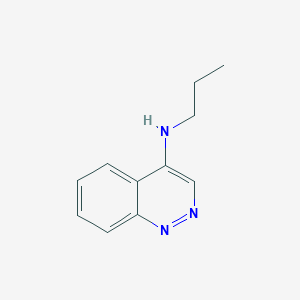![molecular formula C22H19N3O2 B12924512 Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate CAS No. 655238-71-4](/img/structure/B12924512.png)
Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate is a chemical compound with the molecular formula C22H19N3O2. It is part of the acridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(acridin-9-ylamino)phenyl)carbamate typically involves the reaction of acridine derivatives with ethyl carbamate. The process may include steps such as nitration, reduction, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine compounds .
Applications De Recherche Scientifique
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications
Mécanisme D'action
The mechanism of action of Ethyl (3-(acridin-9-ylamino)phenyl)carbamate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, affecting processes such as replication and transcription. The compound may also interact with specific enzymes and proteins involved in DNA repair and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinacrine: Known for its antimalarial and anticancer properties.
Thiazacridine: Studied for its potential in cancer treatment.
Azacridine: Investigated for its biological activities and therapeutic potential
Uniqueness
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate stands out due to its specific structure, which allows for unique interactions with DNA and other molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Propriétés
Numéro CAS |
655238-71-4 |
|---|---|
Formule moléculaire |
C22H19N3O2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
ethyl N-[3-(acridin-9-ylamino)phenyl]carbamate |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-22(26)24-16-9-7-8-15(14-16)23-21-17-10-3-5-12-19(17)25-20-13-6-4-11-18(20)21/h3-14H,2H2,1H3,(H,23,25)(H,24,26) |
Clé InChI |
CKHIEVMKDZIZFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)



![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)


![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)
